molecular formula C17H15ClN4S B2534946 3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 923686-17-3

3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B2534946
CAS No.: 923686-17-3
M. Wt: 342.85
InChI Key: IZQKKRRSJHIHFV-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole: is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a sulfanyl group attached to the imidazo[2,1-c][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multiple steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and aldehydes or ketones.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using chlorobenzyl chloride as the starting material.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions, typically using thiol reagents such as thiourea or thiophenol.

    Final Assembly: The final step involves the coupling of the phenyl group to the imidazo[2,1-c][1,2,4]triazole core, often through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
  • 3-{[(4-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole
  • 3-{[(4-chlorophenyl)methyl]sulfanyl}-5H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole stands out due to the presence of the imidazo[2,1-c][1,2,4]triazole core, which imparts unique chemical and biological properties. This core structure may enhance the compound’s stability, reactivity, and bioactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4S/c18-14-8-6-13(7-9-14)12-23-17-20-19-16-21(10-11-22(16)17)15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQKKRRSJHIHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC3=CC=C(C=C3)Cl)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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